Compound Description: This series of compounds incorporates various substituents on the (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide scaffold. The synthesis utilizes a convergent approach involving Vilsmeier formylation and reactions with substituted anilines. []
Relevance: While structurally distinct from 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, these analogs are highlighted due to the shared presence of the acetamide moiety. Both compound sets represent modifications around this core structure, exploring different heterocyclic and substituent combinations for potential biological activity.
Compound Description: This library of compounds features a N-(4-(3-oxomorpholino)phenyl)-2-(4-((phenylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide core. Synthesized via click chemistry, these derivatives were evaluated for their antimicrobial properties against bacterial and fungal strains. []
Relevance: Similar to the previous example, the shared presence of the acetamide group links this series to 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. The research focus on exploring diverse heterocyclic decorations around the acetamide core for potential antimicrobial activity highlights a parallel research direction.
Compound Description: CHMFL-KIT-64 is a potent c-KIT kinase inhibitor with promising activity against various drug-resistant mutants. Developed through a hybrid design approach, this compound demonstrated favorable bioavailability and in vivo antitumor efficacy in preclinical models. []
Relevance: CHMFL-KIT-64 shares the core acetamide structure with 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. Notably, both compounds incorporate a trifluoromethyl substituent, albeit at different positions. This structural similarity might indicate overlapping physicochemical properties or potential interactions with biological targets.
Compound Description: This group of compounds is based on the N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide scaffold and was designed for potential α-glucosidase inhibitory activity. Structural validation involved spectroscopic techniques and X-ray diffraction. []
Relevance: These compounds, while possessing different heterocyclic moieties, share the acetamide functional group with 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. This common feature suggests potential similarities in their chemical reactivity or interactions with biological targets, despite the different research contexts.
Compound Description: AZD3229 is a potent pan-KIT mutant kinase inhibitor developed for treating gastrointestinal stromal tumors. Its design involved structure-based optimization of a phenoxyquinazoline scaffold to achieve high potency and selectivity. []
Relevance: AZD3229, despite being structurally diverse from 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, also features an acetamide moiety within its structure. This highlights the acetamide group's versatility as a building block in medicinal chemistry, allowing for diverse modifications and exploration of biological activities.
Compound Description: This series involves variations in substituents on the 2-position of a phenoxy ring and the 4-position of a phenyl ring attached to a thiazole core, forming 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives. These compounds were investigated for their antimicrobial activity against plant fungi and bacteria. []
Relevance: Sharing the acetamide motif, this series emphasizes, like 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, the exploration of structural diversity around this core for potential biological activity, specifically in the realm of antimicrobial agents.
2-[4-(3-{(r)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: BI 665915 is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP). Designed using structure-guided techniques, this compound exhibited strong FLAP binding affinity and effectively inhibited LTB4 synthesis in human whole blood. []
Relevance: This compound, while structurally different from 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, highlights the use of an acetamide group in designing biologically active compounds. The incorporation of this shared functional group into diverse pharmacophores showcases its relevance in medicinal chemistry research.
Compound Description: Synthesized through a practical eight-step process, this compound is structurally defined by the presence of 4-fluoro-3-(trifluoromethyl)phenyl and piperidin-4-yl substituents on an imidazole ring. []
Relevance: This compound shares the trifluoromethylphenyl structural motif with 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. This suggests a potential commonality in their physicochemical properties or biological activities. The specific arrangement and additional substituents might confer target selectivity or modulate potency.
Compound Description: OSU-03012, a celecoxib derivative, functions as a direct inhibitor of p21-activated kinase (PAK). Studies suggest that PAK inhibition, either directly or indirectly, may contribute to its cellular effects in vitro. []
Relevance: Both OSU-03012 and 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide contain the acetamide group and a trifluoromethylphenyl substituent. While the core structures differ, the presence of these shared functionalities suggests potential similarities in their physicochemical properties or metabolic pathways.
Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist. It exhibits potent CB1R activity and desirable physicochemical properties, contributing to significant weight loss in diet-induced obese mice. []
Relevance: Sharing the trifluoromethylphenyl moiety with 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, this compound reinforces the significance of this structural element in medicinal chemistry. The presence of this shared motif across diverse pharmacological targets highlights its potential contribution to favorable drug-like properties.
Compound Description: This compound shows potential as a peripheral cannabinoid-1 receptor inverse agonist. Its development stemmed from the need for safer alternatives to address obesity and metabolic syndrome. []
Relevance: This compound, similar to 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, contains a trifluoromethylphenyl group. This shared structural feature might contribute to similar pharmacokinetic profiles or interactions with biological targets, although further investigation is needed to confirm these hypotheses.
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and LCMS. The cyclization leading to its formation was a key aspect of its structural analysis. []
Relevance: Both this compound and 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide share the acetamide functional group. This structural commonality, despite the differences in their overall frameworks, highlights the acetamide group's recurring role as a building block in medicinal chemistry and chemical synthesis.
Compound Description: This compound's crystal structure was analyzed, revealing the spatial arrangement of its phenyl, benzene, and triazole rings. Intermolecular hydrogen bonding patterns were observed to influence its crystal packing. []
Relevance: The shared acetamide group links this compound to 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. This structural similarity, despite the distinct aromatic and heterocyclic substituents, suggests a potential for shared chemical properties or reactivity, particularly involving the acetamide moiety.
Compound Description: This compound was synthesized using an efficient eight-step procedure, starting from oxoacetic acid monohydrate. Key reactions involved condensation, reductive amination, and coupling steps. []
Relevance: The presence of the 4-fluoro-3-(trifluoromethyl)phenyl substituent links this compound to 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. This shared motif suggests that the two compounds might exhibit similarities in their physicochemical characteristics or potential for interacting with biological targets.
Compound Description: This series of compounds features a trifluoromethyl-substituted pyrimidine ring linked to a phenyl imide core. These derivatives demonstrated notable herbicidal activity, particularly against dicotyledon weeds. []
Relevance: Although structurally distinct from 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, the presence of a trifluoromethyl group in these compounds highlights the use of this moiety to modulate biological activity in different chemical contexts.
N-(5Bromo-2-(5-Phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and N-(5-Nitro-2-(5-Phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide and Their Derivatives
Compound Description: This series includes derivatives of naphtho-furan containing either a bromo or nitro substituent. These compounds were synthesized and evaluated for their antimicrobial activity, demonstrating good antibacterial and antifungal properties. []
Relevance: These compounds, despite being structurally distinct from 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, share the acetamide structural motif. This common feature underscores the importance of the acetamide group as a building block in various chemical scaffolds explored for potential pharmaceutical applications.
Compound Description: This series of 1,3,4-thiadiazole derivatives was synthesized and evaluated for potential anticancer activity. Notably, compound 3g, with a m-OCH3 moiety on the phenyl ring, showed promising potency against the MDA breast cancer cell line. []
Relevance: This series shares the trifluoromethylphenyl substituent with 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. This common structural element suggests that both sets of compounds might exhibit similar physicochemical properties or engage in comparable interactions with biological targets.
Compound Description: AMG8562 is a novel transient receptor potential vanilloid type 1 (TRPV1) modulator. Unlike other TRPV1 antagonists, AMG8562 exhibits antihyperalgesic effects without inducing hyperthermia in rats, making it a promising candidate for pain management. []
Relevance: AMG8562 shares the trifluoromethylphenyl structural motif with 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. The inclusion of this group in compounds targeting diverse biological pathways emphasizes its potential utility in drug development, possibly contributing to desirable pharmacological properties.
Compound Description: These novel derivatives, synthesized and characterized using spectroscopic methods, incorporate a trifluoromethylphenyldiazenyl group. Preliminary biological evaluation indicated their potential antimicrobial properties. []
Relevance: Similar to 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, these compounds contain a trifluoromethylphenyl group. The presence of this shared moiety suggests potential similarities in their physicochemical properties and might influence their interactions with biological targets, although further research is required to confirm this.
Compound Description: This series of compounds, designed based on a three-point pharmacophore model, was synthesized and assessed for in vitro falcipain-2 (FP-2) inhibitory activity. Despite their potential as antimalarial agents, these compounds exhibited weak or no enzyme inhibition. []
Relevance: Similar to 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, this series highlights the use of a phenylpiperazine moiety linked to an acetamide group. Despite variations in the aromatic substituents and their biological targets, the common structural elements suggest potential similarities in their chemical properties or synthetic routes.
Compound Description: These compounds are structurally characterized by a quinazoline ring system linked to a pyrazole ring via an amino group. Substitutions on the quinazoline and pyrazole rings are highlighted as key structural variations. []
Relevance: While structurally diverse from 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, these compounds share the presence of a pyrazole ring linked to an acetamide moiety. This structural similarity might suggest some commonality in their chemical properties or synthetic pathways, despite their different biological targets.
Compound Description: These compounds represent molecular hybrids containing triazine and sulfonamide fragments. Designed as potential anticancer agents, they exhibited promising cytotoxicity against several tumor cell lines. Structure-activity relationship studies emphasized the significance of specific substituents for enhanced activity. []
Relevance: Although structurally different from 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, this series exemplifies the design and synthesis of structurally complex molecules as potential drug candidates. The focus on exploring diverse heterocyclic and aromatic systems for anticancer activity highlights a parallel research direction.
Compound Description: This benzothiazepine derivative was synthesized through a multistep reaction sequence involving o-aminothiophenol, salicylaldehyde, and acetophenone. Structural characterization involved IR, NMR, and HR-MS analyses. []
Relevance: While this compound exhibits a different core structure compared to 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, the presence of the acetamide group highlights a common structural element. This shared feature emphasizes the frequent use of acetamide as a building block in synthesizing and exploring diverse chemical entities for potential biological applications.
N-(4-(6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide Crystal Forms
Compound Description: This research explored various solid-state forms of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide, including cocrystals, polymorphs, solvates, and hydrates. The study focused on identifying and characterizing these forms using techniques like X-ray powder diffraction and thermal analysis. []
Relevance: Both this compound and 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide incorporate a trifluoromethylphenyl substituent within their structures. This shared feature, despite their distinct core structures, highlights the use of this group in medicinal chemistry and suggests potential similarities in their physicochemical properties.
Compound Description: This series, synthesized via Claisen-Schmidt condensation, features a chalcone moiety connected to a triazole ring. The compounds were evaluated for in vitro antibacterial and antifungal activities. []
Relevance: These compounds, although structurally diverse, share the acetamide functional group with 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. This highlights the significance of the acetamide moiety as a common building block in designing and synthesizing compounds for potential medicinal applications, particularly in the context of antimicrobial agents.
Compound Description: The title compound, containing a dichlorotrifluoromethylphenyl group attached to a pyrazole ring, was characterized using X-ray crystallography, revealing its bond lengths, angles, and intermolecular interactions. []
Relevance: This compound and 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide both feature a trifluoromethylphenyl substituent. Despite the differences in halogens and other substituents, this shared structural feature suggests they might possess similar physicochemical properties.
Compound Description: The compound, known as mirabegron, is a beta-3 adrenergic receptor agonist used to treat overactive bladder. This research focuses on an improved process for its preparation, aiming to reduce impurities and increase yield. []
Relevance: While structurally distinct from 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, mirabegron shares the presence of an acetamide group. This highlights the versatility of this functional group in pharmaceutical research, as it is incorporated into compounds with diverse structures and therapeutic applications.
Compound Description: This series of compounds, featuring a triazoloquinoline core, was synthesized and tested for positive inotropic activity. Notably, compound 5o demonstrated higher potency than the standard drug milrinone in increasing stroke volume. []
Relevance: Although structurally distinct from 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, this series highlights, like many other compounds mentioned, the incorporation of an acetamide group within a diverse range of pharmacologically active molecules.
Compound Description: This compound, synthesized by reacting 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride, was structurally characterized using X-ray crystallography, revealing its conformation and intermolecular interactions. []
Relevance: This compound shares the trifluoromethylphenyl group with 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, although positioned on a pyrazole ring instead of an acetamide. Despite the structural differences, this shared feature suggests they might exhibit similar physicochemical properties.
Compound Description: These derivatives, incorporating a phenylpiperazine moiety linked to a pyrazole ring, were synthesized and analyzed using electrospray ionization tandem mass spectrometry (ESI MS/MS). An unusual fragmentation pattern involving a loss of 11 u was observed during the analysis. []
Relevance: These compounds, similar to 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, prominently feature a phenylpiperazine group within their structure. This shared element suggests potential similarities in their chemical properties, reactivity, or even interactions with biological targets, despite differences in their core structures.
Compound Description: These compounds, characterized by a diazepane ring linked to a triazoloquinoline system, were synthesized and evaluated for their inotropic activity in isolated rabbit heart preparations. []
Relevance: This series, despite substantial structural differences from 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, exemplifies the exploration of diverse heterocyclic frameworks for potential therapeutic applications. The focus on cardiovascular activity, specifically inotropic effects, highlights a different research direction compared to many other compounds mentioned.
Compound Description: The crystal structure of this compound, featuring a trifluoromethylphenyl group linked to a hydroxypiperidine moiety, was analyzed. Key findings included its conformational preferences, bond angles, and intermolecular hydrogen bonding patterns. []
Relevance: Both this compound and 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide share the trifluoromethylphenyl group as a common structural feature. This suggests a potential for shared physicochemical properties, although the distinct core structures and other substituents likely influence their overall biological activity and target selectivity.
Compound Description: These imidazole derivatives, synthesized using the Erlenmeyer-Ploch reaction, were designed as potential selective COX-2 inhibitors for pain management in rheumatoid arthritis. In silico molecular modeling studies were conducted to assess their binding interactions and analgesic potential. []
Relevance: These compounds, despite their distinct core structure compared to 2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, highlight the common use of the acetamide functional group in medicinal chemistry. This shared feature underscores the relevance of acetamide-containing compounds in drug discovery efforts, particularly for targeting enzymes like COX-2.
Compound Description: This compound's crystal structure, elucidated using X-ray crystallography, revealed the presence of a dichlorotrifluoromethylphenyl substituent and a trifluoromethylsulfinyl group on a pyrazole ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.